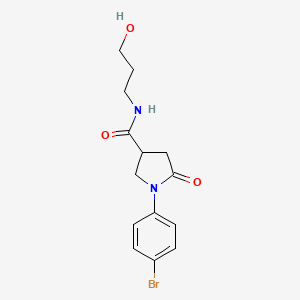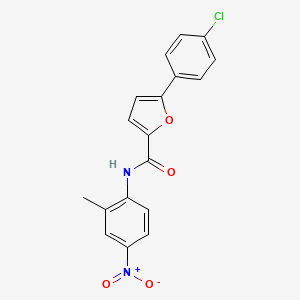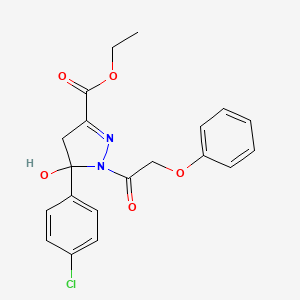
5-(4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It is also known by its chemical formula C23H22N2O3 and is commonly referred to as PPO.
Wirkmechanismus
The exact mechanism of action of PPO is not fully understood. However, it is believed to interact with various cellular targets such as DNA, proteins, and enzymes, leading to cell death in cancer cells. In neurodegenerative diseases, PPO has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
PPO has been shown to have both biochemical and physiological effects. In cancer cells, PPO has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In neurodegenerative diseases, PPO has been shown to reduce the accumulation of amyloid beta peptides and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PPO in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using PPO in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on PPO. One direction is to further explore its potential applications in material science, particularly in the development of novel polymers with enhanced properties. Another direction is to investigate its potential as an anti-cancer agent and as a treatment for neurodegenerative diseases. Additionally, there is a need for further studies to understand the exact mechanism of action of PPO and to identify its cellular targets.
Synthesemethoden
The synthesis of PPO involves the reaction between 4-methoxybenzohydrazide and 4-propoxybenzoyl chloride in the presence of triethylamine and pyridine. The resulting product is then subjected to cyclization with phosphorous oxychloride to form the final product, PPO.
Wissenschaftliche Forschungsanwendungen
PPO has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, PPO has been used as a building block for the synthesis of novel polymers with enhanced optical and electronic properties. In organic electronics, PPO has been used as an electron transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. In medicinal chemistry, PPO has shown promising results as an anti-cancer agent and as a potential treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-16-28-22-14-8-18(9-15-22)17-4-6-19(7-5-17)23-25-24(29-26-23)20-10-12-21(27-2)13-11-20/h4-15H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIALFEKNWWPVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4967006.png)

![3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4967033.png)
![ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4967037.png)

![N-(1-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B4967048.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4967053.png)
![5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4967060.png)
![2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4967075.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethyl-2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4967081.png)

![ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967091.png)